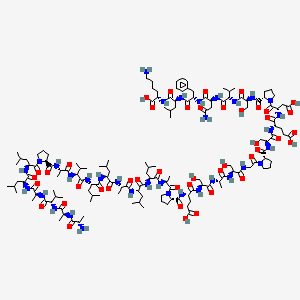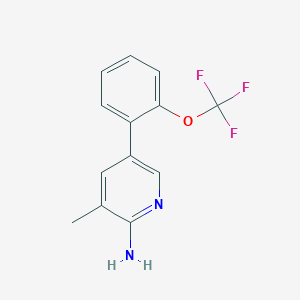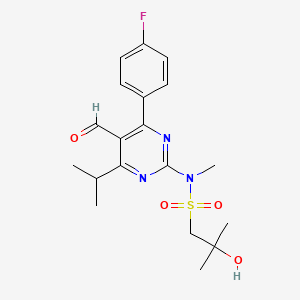
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl, formyl, and isopropyl groups. The final step involves the sulfonamide formation. Common reagents used in these reactions include various halides, amines, and sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction yields an alcohol derivative .
Applications De Recherche Scientifique
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of certain enzymes and receptors involved in inflammatory and microbial processes. The compound may also interfere with cellular signaling pathways, leading to its observed pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorophenyl group, known for its antibacterial activity.
N-(3-fluorophenyl)-N’-(2-thiazolyl)urea: Exhibits herbicidal and cytokinin-like activities.
Fluorofentanyl: A potent synthetic opioid with structural similarities.
Uniqueness
N-(4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-2-hydroxy-N,2-dimethylpropane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its pyrimidine core and sulfonamide moiety contribute to its anti-inflammatory and antimicrobial activities, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C19H24FN3O4S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
N-[4-(4-fluorophenyl)-5-formyl-6-propan-2-ylpyrimidin-2-yl]-2-hydroxy-N,2-dimethylpropane-1-sulfonamide |
InChI |
InChI=1S/C19H24FN3O4S/c1-12(2)16-15(10-24)17(13-6-8-14(20)9-7-13)22-18(21-16)23(5)28(26,27)11-19(3,4)25/h6-10,12,25H,11H2,1-5H3 |
Clé InChI |
VFOIRMMPQQOVSY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


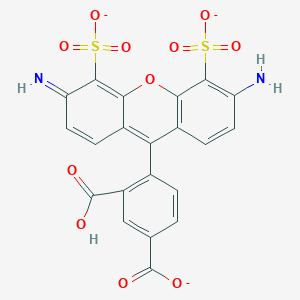

![N-benzyl-N-[(1S,2R)-2-naphthalen-2-ylsulfanyl-1,2-diphenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14765039.png)
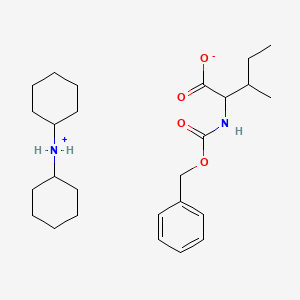
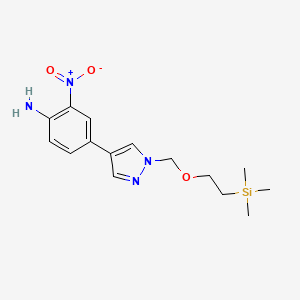
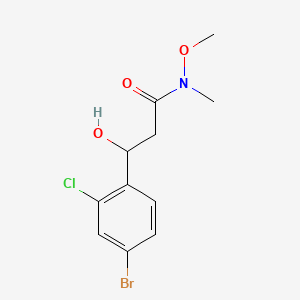
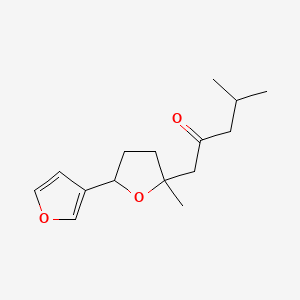
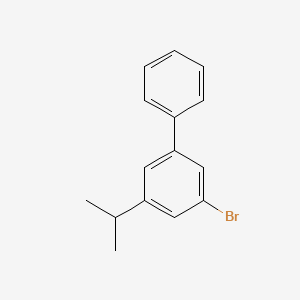
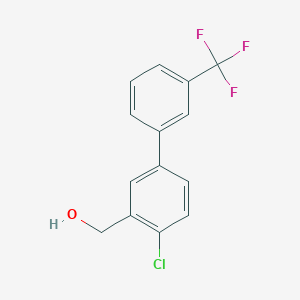

![(2S,2'S,3S,3'S)-2,2'-Dibenzyl-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-4,4'-bibenzo[d][1,3]oxaphosphole](/img/structure/B14765101.png)
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-(3-furanylcarbonyl)-3-oxo-,1,1-dimethylethyl ester](/img/structure/B14765106.png)
